molecular formula C19H13N3O4 B5367072 2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid

2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B5367072
M. Wt: 347.3 g/mol
InChI Key: SATXCNRQQMYGSP-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an isoindole structure, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with an appropriate aldehyde in the presence of a base such as sodium hydroxide in an alcoholic medium . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its fused heterocyclic structure, which combines the properties of both pyrazole and isoindole rings

Properties

IUPAC Name

2-(5-methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-11-9-16(22(20-11)13-5-3-2-4-6-13)21-17(23)14-8-7-12(19(25)26)10-15(14)18(21)24/h2-10H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATXCNRQQMYGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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